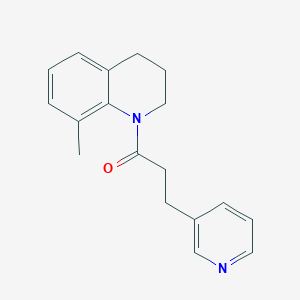
Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate, also known as Methyl CPB, is a chemical compound with potential applications in scientific research. It is a benzoxazine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This, in turn, leads to an increase in the concentration of neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects:
Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB has been shown to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antitumor, and antioxidant properties. It has also been shown to enhance the activity of certain enzymes, such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species.
Advantages and Limitations for Lab Experiments
Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB has several advantages for lab experiments, including its ease of synthesis, low cost, and biocompatibility. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB. These include the development of more efficient synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its applications in bio-imaging and biosensing. Furthermore, further studies are needed to elucidate the mechanism of action of Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB and to determine its potential toxicity at different concentrations.
Conclusion:
In conclusion, Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate is a chemical compound with potential applications in scientific research. It can be synthesized using various methods and has been shown to exhibit various biochemical and physiological effects. It has potential applications as a fluorescent probe, a bio-imaging agent, and a drug delivery system. However, further research is needed to fully understand its mechanism of action and to determine its potential toxicity.
Synthesis Methods
Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB can be synthesized using different methods, including a one-pot reaction method and a microwave-assisted synthesis method. The one-pot reaction method involves the reaction of 2-aminophenol with cyclopentanone and ethyl chloroformate in the presence of a catalyst. The reaction is carried out in ethanol at room temperature, and the product is isolated using column chromatography. The microwave-assisted synthesis method involves the reaction of 2-aminophenol, cyclopentanone, and ethyl chloroformate in the presence of a solvent and a catalyst under microwave irradiation. The product is isolated using the same method as the one-pot reaction method.
Scientific Research Applications
Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB has potential applications in scientific research, including as a fluorescent probe for the detection of metal ions, a bio-imaging agent, and a drug delivery system. It has been shown to exhibit photoluminescence properties, which make it suitable for use as a fluorescent probe. It can also be used as a bio-imaging agent due to its ability to target cancer cells selectively. Furthermore, Methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate CPB can be used as a drug delivery system due to its biocompatibility and biodegradability.
properties
IUPAC Name |
methyl 4-(cyclopentanecarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-16(19)14-10-17(15(18)11-6-2-3-7-11)12-8-4-5-9-13(12)21-14/h4-5,8-9,11,14H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHMAJUUYKUCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7505615.png)

![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-ethyl-2-oxobenzimidazol-1-yl)propanoate](/img/structure/B7505626.png)

![4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B7505637.png)


![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)


![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

